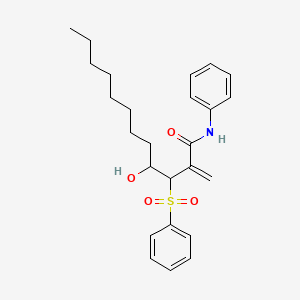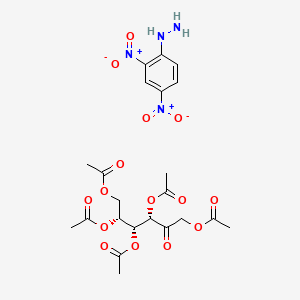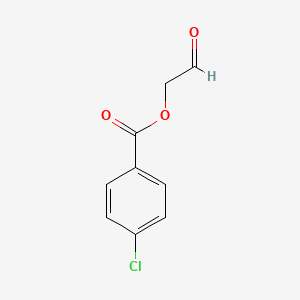
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide is an organic compound that features a benzenesulfonyl group, a hydroxy group, and a methylidene group attached to a dodecanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from sodium benzenesulfonate using phosphorus pentachloride or phosphorus oxychloride . The benzenesulfonyl chloride is then reacted with appropriate intermediates to introduce the hydroxy and methylidene groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form sulfonamides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzenesulfonyl group may produce sulfonamides .
Scientific Research Applications
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The hydroxy and methylidene groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
Benzenesulfonamide: A related compound with similar structural features but different functional groups.
Uniqueness
3-(Benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103633-59-6 |
|---|---|
Molecular Formula |
C25H33NO4S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-4-hydroxy-2-methylidene-N-phenyldodecanamide |
InChI |
InChI=1S/C25H33NO4S/c1-3-4-5-6-7-14-19-23(27)24(31(29,30)22-17-12-9-13-18-22)20(2)25(28)26-21-15-10-8-11-16-21/h8-13,15-18,23-24,27H,2-7,14,19H2,1H3,(H,26,28) |
InChI Key |
UEOVPIUCXLDGGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(C(=C)C(=O)NC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)


![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)





![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)

